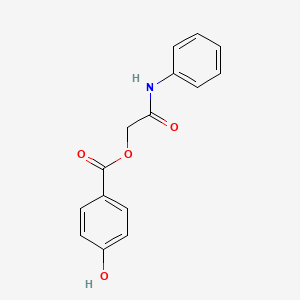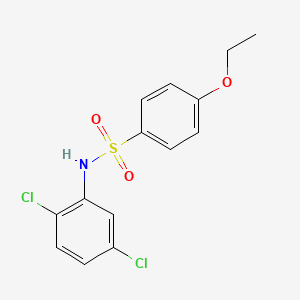![molecular formula C17H17N3O4 B5754614 4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)
4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPAP and is a member of the benzamide class of compounds. In
Mecanismo De Acción
The mechanism of action of MPAP involves its binding to the dopamine transporter and inhibiting the uptake of dopamine. This leads to an increase in the extracellular concentration of dopamine, which can have various effects on the brain depending on the specific area of the brain being studied.
Biochemical and physiological effects:
MPAP has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine release in the striatum, which is involved in motor control. It has also been shown to increase dopamine release in the prefrontal cortex, which is involved in executive functions such as decision-making and working memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPAP in lab experiments is its selectivity for the dopamine transporter. This allows for specific manipulation of the dopaminergic system without affecting other neurotransmitter systems. However, one limitation of using MPAP is its relatively short half-life, which can make it difficult to study long-term effects of dopamine manipulation.
Direcciones Futuras
There are several future directions for research involving MPAP. One area of interest is its potential use in the treatment of dopamine-related disorders such as Parkinson's disease and addiction. Another area of interest is its potential use in studying the role of dopamine in various neurological disorders such as schizophrenia and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPAP on the brain.
Métodos De Síntesis
The synthesis of MPAP involves the reaction of 4-methyl-3-nitrobenzoic acid with propionyl chloride to form 4-methyl-3-nitro-N-propionylbenzoic acid. This compound is then reacted with 3-aminobenzoic acid to form 4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide. The final product is purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
MPAP has been studied for its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of the dopamine transporter, which is involved in the uptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
4-methyl-3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-3-16(21)18-13-5-4-6-14(10-13)19-17(22)12-8-7-11(2)15(9-12)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSNBOGRHWGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)


![N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)
![allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate](/img/structure/B5754559.png)
![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)
![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)



![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)


![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)